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cis-3-Hexen-1-ol-D5

Cat. No.: B1160356
M. Wt: 105.19
Attention: For research use only. Not for human or veterinary use.
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Description

cis-3-Hexen-1-ol-D5 is a characterized stable isotope-labelled version of the compound commonly known as leaf alcohol . This high-purity analytical reference standard is essential for ensuring traceability and compliance in regulatory guidelines for pharmaceutical analysis and development . Its primary application is in Analytical Method Development, Method Validation (AMV), and Quality Control (QC) applications, particularly during the synthesis and formulation stages of drug development . It serves as a critical tool for HPLC analysis, providing the necessary standard for accurate quantification and reliable data . The deuterated form of the compound is especially valuable in mass spectrometry and other analytical techniques where isotopic labelling is required for internal standardization. The unlabelled compound, cis-3-Hexen-1-ol, is a volatile organic compound with an intense grassy-green odor and is a crucial semiochemical in plant-insect interactions, as well as an important aroma compound used in flavors and fragrances . As a stable isotope reagent, this compound is for research purposes only and is strictly not for diagnostic, therapeutic, or human use. Proper storage conditions, typically refrigeration between 2°C to 8°C, are recommended to ensure the integrity and stated shelf life of the product .

Properties

Molecular Formula

C₆H₇D₅O

Molecular Weight

105.19

Synonyms

(3Z)-3-Hexen-1-ol-D5;  (Z)-3-Hexen-1-ol-D5;  (3Z)-Hexenol-D5;  (Z)-3-Hexenol-D5;  (Z)-Hex-3-en-1-ol-D5;  3Z-Hexen-1-ol-D5;  3Z-Hexen-1-ol-D5;  Blaetteralkohol-D5;  ENT 25091-D5;  Folic Alcohol-D5;  Green Leaf Alcohol-D5;  Leaf Alcohol-D5;  cis-3-Hexen-1-ol-D5;  c

Origin of Product

United States

Synthetic Methodologies and Isotopic Purity Elucidation of Cis 3 Hexen 1 Ol D5

Development of Stereoselective and Regioselective Deuteration Strategies

The synthesis of cis-3-Hexen-1-ol-D5 necessitates methods that not only incorporate deuterium (B1214612) but also control the position (regioselectivity) and spatial orientation (stereoselectivity) of the deuterium atoms, particularly to maintain the cis (or Z) configuration of the double bond.

Chemical Synthesis Approaches for Deuterium Incorporation (e.g., Birch Reduction, Lindlar Catalysis for Deuteration)

A primary route for the synthesis of cis-alkenes is through the partial reduction of an alkyne. Lindlar catalysis is a well-established method for the semi-hydrogenation of alkynes to produce cis-alkenes. thieme-connect.demasterorganicchemistry.com This process can be adapted for deuteration by using deuterium gas (D₂) instead of hydrogen gas (H₂). masterorganicchemistry.com The Lindlar catalyst, typically palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline (B57606), deactivates the catalyst sufficiently to prevent over-reduction to the alkane. thieme-connect.deresearchgate.net

For the synthesis of a deuterated analog like [3,4-²H₂]-(Z)-3-Hexen-1-ol, the precursor would be 3-hexyn-1-ol (B147329). imreblank.ch The reaction involves the catalytic addition of two deuterium atoms across the triple bond, resulting in a cis-alkene. The general scheme is as follows:

R-C≡C-R' + D₂ --(Lindlar Catalyst)--> (Z)-R-CD=CD-R'

The use of poisons like quinoline is crucial to prevent further reduction and to enhance the selectivity for the cis-isomer. thieme-connect.de While effective, the isotopic purity of the final product can be influenced by the choice and amount of the poison used. researchgate.net

Birch reduction, another method for alkyne reduction, typically yields trans-alkenes and is therefore less suitable for the synthesis of cis-3-Hexen-1-ol (B126655).

Enzymatic and Biotechnological Routes for this compound Production

The biosynthesis of cis-3-Hexen-1-ol, a common green leaf volatile (GLV), occurs in plants through the lipoxygenase (LOX) pathway. nih.govresearchgate.netmdpi.com This pathway starts from polyunsaturated fatty acids like linolenic acid. nih.govmdpi.com The process involves a series of enzymatic reactions, including oxidation by lipoxygenase and cleavage by hydroperoxide lyase (HPL) to form (Z)-3-hexenal. nih.govresearchgate.net This aldehyde is then reduced to cis-3-Hexen-1-ol by an alcohol dehydrogenase (ADH). mdpi.com

This natural pathway can be harnessed for the production of deuterated analogs. By providing a deuterated precursor or conducting key enzymatic steps in the presence of a deuterium source like deuterium oxide (D₂O), it is possible to incorporate deuterium into the final product. For instance, the enzymatic isomerization of (Z)-3-hexenal to (E)-2-hexenal in the presence of D₂O has been shown to introduce a deuterium atom at the C4 position. nih.govresearchgate.net Similarly, enzymatic reduction of an appropriately deuterated aldehyde precursor could yield the desired deuterated alcohol.

Biotechnological approaches, utilizing whole-cell systems (like yeast) or isolated enzymes, offer a green and highly selective alternative to chemical synthesis. google.com These methods can provide high stereospecificity, which is often challenging to achieve through traditional chemical synthesis.

Precursor Selection and Optimization of Deuterium Exchange Conditions

The choice of precursor is fundamental to the successful synthesis of this compound. For chemical synthesis via Lindlar catalysis, 3-hexyn-1-ol is the logical starting material. imreblank.ch For enzymatic routes, a deuterated polyunsaturated fatty acid could be used.

Deuterium exchange reactions, where hydrogen atoms are swapped for deuterium atoms, are also a viable strategy. libretexts.orgwikipedia.org These reactions are often catalyzed by acids, bases, or metals. wikipedia.orgmdpi.com For alcohols, iridium-based catalysts have shown high efficiency for α-selective deuteration using D₂O as the deuterium source. rsc.orgnih.gov This method involves the oxidation of the alcohol to an intermediate aldehyde or ketone, followed by deuteration and reduction back to the alcohol. nih.gov While this can be highly selective for the position adjacent to the hydroxyl group, controlling deuteration at other specific sites, such as the double bond, requires different strategies.

Optimizing deuterium exchange conditions involves careful control of temperature, reaction time, catalyst loading, and the concentration of the deuterium source (e.g., D₂O) to maximize deuterium incorporation and minimize side reactions. wikipedia.orgmdpi.com

Advanced Spectroscopic and Chromatographic Characterization of Deuterium Enrichment

Following synthesis, it is imperative to confirm the structure, isotopic purity, and the specific location of the deuterium atoms within the molecule. This is achieved through a combination of advanced spectroscopic and chromatographic techniques.

Quantitative Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Abundance Analysis (e.g., 1H NMR, 13C NMR, 2H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. tutorchase.comwikipedia.org In the context of deuterated compounds, several NMR techniques are employed.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will disappear or show a significant reduction in intensity. tutorchase.com This provides a direct indication of the sites of deuteration. For cis-3-hexen-1-ol, the key signals in the ¹H NMR spectrum include those for the methyl, methylene, and olefinic protons. brainly.com The absence or reduction of specific signals in the deuterated analog confirms the location of the deuterium atoms.

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns in the ¹³C NMR spectrum, and the signals for deuterated carbons are often broadened and have lower intensity. This provides further confirmation of the deuteration sites.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. acs.org The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum, providing an unambiguous confirmation of the deuterium positions. The integration of the signals in a ²H NMR spectrum can be used to determine the relative abundance of deuterium at different sites within the molecule.

For quantitative analysis, a known internal standard is often used. The use of deuterated solvents is standard practice in NMR to avoid interfering signals from the solvent. tutorchase.comstudymind.co.uk

Table 1: Representative ¹H NMR Chemical Shifts for cis-3-Hexen-1-ol

Proton EnvironmentTypical Chemical Shift (ppm)Multiplicity
-CH₃~0.9Triplet
-CH₂-CH₃~2.0-2.1Multiplet
-CH₂-CH=~2.3Multiplet
-CH₂OH~3.6Triplet
-CH=CH-~5.3-5.6Multiplet
-OHVariableSinglet

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. brainly.combmrb.io

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Distribution Profiling (e.g., GC/MS with PCI, Selected Ion Monitoring)

Mass spectrometry (MS) is essential for determining the isotopic purity and the distribution of isotopologues (molecules that differ only in their isotopic composition). High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the differentiation between compounds with very similar masses.

Gas Chromatography-Mass Spectrometry (GC/MS): This technique separates the components of a mixture before they are introduced into the mass spectrometer. For a volatile compound like cis-3-hexen-1-ol, GC is an ideal separation method. imreblank.ch

Positive Chemical Ionization (PCI): PCI is a "soft" ionization technique that often results in less fragmentation and a more prominent molecular ion peak compared to electron impact (EI) ionization. imreblank.chimreblank.ch Using a reagent gas like ammonia (B1221849) or isobutane, PCI can produce adduct ions (e.g., [M+NH₄]⁺ or [M+H]⁺), which helps in the clear identification of the molecular weight. imreblank.chimreblank.ch This is particularly useful for determining the isotopic distribution by observing the cluster of ions corresponding to the different numbers of deuterium atoms incorporated. imreblank.ch

Selected Ion Monitoring (SIM): Instead of scanning a full mass range, SIM mode focuses the mass spectrometer on a few specific mass-to-charge ratios (m/z). pitt.edumdpi.commdpi.com This significantly increases the sensitivity and precision of the measurement, making it ideal for quantifying the abundance of different isotopologues and determining the isotopic purity of the deuterated compound. pitt.edumdpi.commdpi.com For this compound, one would monitor the m/z values corresponding to the unlabeled compound and the various deuterated species.

The combination of GC with PCI and SIM allows for highly sensitive and accurate determination of the isotopic enrichment and purity of synthesized this compound. imreblank.chimreblank.ch

Vibrational Spectroscopy (IR, Raman) for Conformational and Deuteration Confirmation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural confirmation of this compound. These methods provide a detailed fingerprint of the molecule's vibrational modes, which are sensitive to both stereochemistry and isotopic substitution.

Infrared (IR) Spectroscopy The IR spectrum of standard cis-3-Hexen-1-ol is characterized by several key absorption bands. researchgate.netgoogle.com The replacement of five hydrogen atoms with deuterium in this compound induces significant shifts in the vibrational frequencies of the associated bonds. The most prominent changes are expected in the C-D stretching and bending regions compared to the C-H regions of the unlabeled compound.

The O-H stretching band, typically a broad feature around 3300-3400 cm⁻¹, remains in this compound as the hydroxyl proton is not replaced. However, the C-H stretching vibrations, usually found in the 2850-3000 cm⁻¹ region, will be supplemented or replaced by C-D stretching vibrations. These C-D stretches appear at significantly lower frequencies (approximately 2100-2200 cm⁻¹) due to the heavier mass of deuterium. This clear shift provides direct evidence of successful deuteration.

Similarly, bending vibrations (scissoring, wagging, twisting) involving the deuterated positions will shift to lower wavenumbers. For instance, the characteristic C-H bending frequencies will be replaced by C-D bending modes, which can be used to confirm the specific locations of the deuterium atoms if resolved. The C=C stretching vibration of the cis-double bond, typically around 1650-1660 cm⁻¹, is less affected by deuteration of the alkyl chain but may show a minor shift.

Raman Spectroscopy Raman spectroscopy offers complementary information to IR, particularly for the C=C double bond and the C-C backbone vibrations. researchgate.netresearchgate.net In cis-3-Hexen-1-ol, the C=C stretch gives a strong Raman signal. nih.gov For this compound, this band would be present, confirming the integrity of the double bond. Like in IR spectroscopy, the most significant change in the Raman spectrum is the appearance of C-D stretching bands and the downshift of bending modes associated with the deuterated carbons. The analysis of these shifts, when compared to the spectrum of the non-deuterated isotopologue, confirms the incorporation of deuterium. researchgate.net

The following table summarizes the expected key vibrational bands for this compound compared to its non-deuterated counterpart.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹) - UnlabeledExpected Wavenumber (cm⁻¹) - D5 Labeled
O-HStretch, H-bonded~3330 (broad)~3330 (broad)
C-H (sp² and sp³)Stretch2850 - 3020Present but with reduced intensity
C-DStretchN/A~2100 - 2250
C=C (cis)Stretch~1655~1650
C-OStretch~1050~1030

Note: The data in this table is representative and based on typical values for the functional groups.

Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Correction

Gas chromatography is the premier technique for assessing the chemical and isotopic purity of volatile compounds like this compound.

GC-Flame Ionization Detection (GC-FID) GC-FID is utilized to determine the chemical purity of the synthesized compound. nih.gov A sample is volatilized and passed through a capillary column which separates compounds based on their boiling points and interactions with the stationary phase. The FID detector provides a response proportional to the mass of carbon-containing analyte, allowing for the quantification of any impurities, such as residual starting material, solvent, or isomeric byproducts (e.g., trans-3-Hexen-1-ol). The purity is calculated by comparing the peak area of the target compound to the total area of all peaks in the chromatogram. For this compound, a high purity of >98% is typically required for its use as an internal standard. imreblank.ch

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is indispensable for confirming the molecular weight and elucidating the isotopic distribution of the labeled compound. imreblank.chgoogle.com After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized (commonly by electron ionization - EI) and fragmented.

The mass spectrum of this compound will show a molecular ion ([M]⁺) peak at m/z 105, which is 5 mass units higher than the unlabeled compound (m/z 100). This mass shift provides direct confirmation of the incorporation of five deuterium atoms.

Furthermore, the fragmentation pattern is crucial for confirming the location of the deuterium labels and assessing isotopic purity. mdpi.com The fragmentation of the unlabeled compound yields characteristic ions. By comparing the mass spectrum of the deuterated compound to the unlabeled one, shifts in fragment masses can confirm the position of the labels. For instance, a fragment resulting from a cleavage that retains all five deuterium atoms will be shifted by 5 m/z units.

Isotopic correction is performed by analyzing the ion clusters around the molecular ion peak. imreblank.choup.com The presence of ions at m/z 104 (D4), 103 (D3), etc., indicates incomplete deuteration. By measuring the relative abundances of these ions, the isotopic purity (atom % D) can be calculated, and correction factors can be applied in subsequent quantitative experiments.

ParameterTechniquePurposeExpected Result for high-purity this compound
Chemical PurityGC-FIDQuantify impurities (isomers, solvents, starting materials)>98% peak area
Molecular WeightGC-MSConfirm the mass of the deuterated moleculeMolecular ion [M]⁺ at m/z 105
Isotopic DistributionGC-MSDetermine the percentage of different isotopologues (D0 to D5)Predominant abundance of the D5 isotopologue
Fragmentation AnalysisGC-MSConfirm label positions and structural integrityFragmentation pattern consistent with the structure, with key fragments shifted by +5 amu

Note: The data in this table is representative.

Chromatographic Purification Techniques for Labeled Compound Isolation

Following synthesis, the crude product of this compound often contains unreacted starting materials, non-deuterated or partially deuterated species, and isomeric impurities. Preparative gas chromatography (pGC) is a highly effective technique for isolating the desired high-purity labeled compound. researchgate.netnih.govoup.com

pGC operates on the same principles as analytical GC but is scaled up to handle larger sample quantities. oup.com The system uses wider-bore columns with thicker stationary phase films to increase loading capacity. researchgate.net A typical pGC setup involves:

Injector: A specialized injector port to handle larger sample volumes.

Column: A packed or large-diameter capillary column chosen for optimal separation of the target compound from its impurities.

Detector and Splitter: Post-column, the effluent is split between a detector (like FID) and a collection system. This allows for monitoring the separation in real-time while collecting the desired fractions.

Collection Traps: As the peak corresponding to this compound elutes, it is directed to a cooled trap. Cryogenic trapping with liquid nitrogen is common for highly volatile compounds to ensure efficient condensation and collection.

This technique is particularly well-suited for separating the cis and trans isomers of 3-hexen-1-ol and for isolating the fully deuterated (D5) species from its lower-mass isotopologues. nih.gov The collected fractions can then be re-analyzed by analytical GC-MS to confirm their chemical and isotopic purity before being used as a certified standard. researchgate.net

Applications in Advanced Analytical Chemistry and Metrology

Utilization as a Robust Internal Standard in Quantitative Analysis

The primary application of cis-3-Hexen-1-ol-D5 lies in its use as an internal standard, particularly in chromatographic and mass spectrometric techniques. Its chemical and physical properties closely mirror those of the native analyte, cis-3-Hexen-1-ol (B126655), ensuring it behaves similarly during sample preparation and analysis. However, its increased mass, due to the five deuterium (B1214612) atoms, allows for its clear differentiation from the target analyte by a mass spectrometer. lgcstandards.com

Stable Isotope Dilution Assay (SIDA) Method Development and Validation

Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled standard to a sample before processing. This compound is an ideal internal standard for SIDA methods aimed at quantifying cis-3-Hexen-1-ol. researchgate.net By measuring the ratio of the non-labeled analyte to the labeled standard, precise quantification can be achieved, as this ratio remains constant even if sample is lost during extraction or derivatization steps. researchgate.net The development and validation of SIDA methods using this compound involve rigorous testing to ensure accuracy, precision, linearity, and sensitivity.

Application in Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

In Gas Chromatography-Mass Spectrometry (GC-MS), this compound is instrumental for the trace analysis of cis-3-Hexen-1-ol in various matrices. nih.govmdpi-res.comsigmaaldrich.com GC separates the volatile compounds in a sample, and MS detects and quantifies them based on their mass-to-charge ratio. epa.gov The use of a deuterated standard like this compound helps to correct for variations in injection volume, ionization efficiency, and potential signal suppression or enhancement caused by the sample matrix. epa.gov This is particularly crucial when analyzing complex samples where trace levels of the analyte need to be accurately determined. nih.gov

Calibration Strategies and Normalization Protocols for Complex Matrices (e.g., Plant Extracts, Environmental Samples)

Analyzing complex matrices such as plant extracts and environmental samples presents significant challenges due to the presence of numerous interfering compounds. mdpi-res.comsigmaaldrich.com this compound plays a key role in developing robust calibration strategies and normalization protocols for these applications. By adding the deuterated standard at the beginning of the sample preparation process, it experiences the same matrix effects as the native analyte. This allows for accurate normalization of the analytical signal, leading to more reliable quantification. researchgate.net The use of multiple internal standards, including deuterated compounds like this compound, can further improve the accuracy of quantification across a wide range of analytes in complex samples. researchgate.net

Role as a Reference Material in Analytical Method Development and Validation

Beyond its function as an internal standard, this compound also serves as a certified reference material (CRM). who.intcore.ac.uk CRMs are highly characterized materials used to calibrate instruments and validate analytical methods, ensuring the traceability and comparability of measurement results.

Performance Evaluation in Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used solvent-free sample preparation technique for the analysis of volatile and semi-volatile organic compounds. nih.govmdpi-res.comsigmaaldrich.comsigmaaldrich.com In the development and validation of HS-SPME-GC-MS methods, this compound can be used to evaluate the performance of the extraction process. frontiersin.org By spiking samples with a known amount of the deuterated standard, analysts can assess the efficiency and reproducibility of the SPME fiber in extracting the target analyte from the headspace of the sample. frontiersin.org

Addressing Matrix Effects and Enhancing Analytical Reproducibility

Matrix effects, which are the suppression or enhancement of the analytical signal due to co-eluting compounds from the sample matrix, are a major source of error in quantitative analysis. researchgate.net The use of a stable isotope-labeled internal standard like this compound is one of the most effective ways to mitigate these effects. sigmaaldrich.com Because the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same matrix effects. By calculating the ratio of the analyte to the internal standard, the influence of the matrix is largely canceled out, leading to significantly improved accuracy and reproducibility of the analytical results. researchgate.net

Table of Research Findings for this compound

Application Area Technique Key Finding Reference
Quantitative Analysis SIDA Serves as an ideal internal standard for accurate quantification by correcting for sample loss during preparation. researchgate.netresearchgate.net
Trace Analysis GC-MS Enables precise measurement of trace levels of cis-3-Hexen-1-ol by correcting for analytical variability. nih.govepa.gov
Complex Matrices GC-MS Facilitates robust calibration and normalization in plant extracts and environmental samples, mitigating matrix effects. mdpi-res.comresearchgate.net
Method Validation HS-SPME-GC-MS Used to evaluate the extraction efficiency and reproducibility of the SPME method. frontiersin.org

Investigations into Biochemical Transformations and Metabolic Tracing

Elucidation of Biosynthetic Pathways Using Isotopic Labeling

Isotopic labeling with compounds like cis-3-Hexen-1-ol-D5 is a cornerstone technique for unraveling the complex sequences of biochemical reactions that constitute biosynthetic pathways. By introducing a labeled version of a suspected precursor or intermediate, researchers can trace the path of the isotope through subsequent metabolic steps, thereby identifying the products and enzymes involved.

Tracing the Conversion of Precursors to cis-3-Hexen-1-ol (B126655) in Plants

The biosynthesis of cis-3-Hexen-1-ol, a prominent member of the green leaf volatiles (GLVs), originates from the lipoxygenase (LOX) pathway. This pathway begins with the cleavage of C18 polyunsaturated fatty acids, such as linoleic and linolenic acids, from cell membranes. rsc.org These fatty acids are then oxygenated by lipoxygenases to form hydroperoxides, which serve as substrates for hydroperoxide lyases (HPLs) to produce C6 aldehydes like cis-3-hexenal (B147320). rsc.orgoup.com Finally, these aldehydes are reduced to their corresponding alcohols, including cis-3-Hexen-1-ol, by alcohol dehydrogenases. federalregister.gov

Stable isotope labeling studies, often utilizing ¹³CO₂ or labeled fatty acids, have been instrumental in confirming these pathways. nih.govplos.org For instance, research on Brassica oleracea using ¹³CO₂ demonstrated the incorporation of the label into GLVs, revealing a low turnover rate for the precursor α-linolenic acid. nih.gov Such studies highlight that recently synthesized α-linolenic acid is preferentially used as a precursor. nih.gov The use of a deuterated standard like this compound in these experiments allows for precise quantification and differentiation from endogenous, unlabeled compounds.

Studying Enzymatic Mechanisms Involved in GLV Production

The enzymes central to GLV production are lipoxygenases (LOXs), hydroperoxide lyases (HPLs), and alcohol dehydrogenases (ADHs). Isotopic labeling helps to dissect the specific roles and kinetics of these enzymes. By providing a labeled substrate, researchers can monitor the rate of its conversion and the formation of products, thereby characterizing the enzyme's activity.

For example, studies have shown that the reduction of C6 aldehydes to alcohols is catalyzed by an NADPH-dependent reductase. plos.org In disrupted plant tissues, the accumulation of C6 aldehydes is often due to insufficient NADPH, highlighting the metabolic state's influence on GLV composition. plos.org The introduction of a deuterated aldehyde could further refine the understanding of these enzymatic reduction steps under various physiological conditions. A patent describes a process for synthesizing cis-3-hexen-1-ol from an unsaturated fatty acid using a combination of a natural enzyme system and a yeast, which reduces the intermediate cis-3-hexenal to the final product. google.com

Assessment of Metabolic Fate and Turnover in Biological Systems

Once produced or introduced, this compound can be used to track the metabolic fate and turnover of this important signaling molecule. This includes its uptake, transport, and transformation into other compounds within plants and microorganisms.

Deuterium (B1214612) Metabolic Imaging (DMI) for Substrate Flux Analysis (Analogous to d3-acetate studies)

Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance imaging (MRI) technique that maps metabolic activity in three dimensions. gehealthcare.comnih.gov By using a deuterium-labeled substrate, such as deuterated glucose, DMI can visualize its uptake and conversion into downstream metabolites like lactate (B86563) and glutamate. gehealthcare.com This technique is non-radioactive, making it suitable for repeated studies. gehealthcare.comnih.gov

While direct DMI studies using this compound are not yet widely published, the principle is analogous to studies using other deuterated compounds. Introducing this compound to a biological system and performing DMI could, in theory, visualize its distribution and conversion in real-time. This would provide unprecedented spatial and temporal information on its metabolic flux, similar to how DMI is used to track glucose metabolism in tumors. nih.govnih.gov

Investigating Uptake, Translocation, and Biotransformation Pathways in Plants and Microorganisms

Studies have demonstrated that plants can take up volatile compounds from the atmosphere. plos.orgnih.gov For example, undamaged tomato plants exposed to volatiles from infested neighbors absorbed airborne (Z)-3-hexenol and converted it into a non-volatile glycoside, (Z)-3-hexenylvicianoside (HexVic). nih.gov This transformation acts as a defense mechanism. nih.gov Using this compound would allow for unambiguous confirmation of this uptake and biotransformation, as the deuterium label would be retained in the resulting glycoside.

Similarly, experiments with Arabidopsis have shown that labeled volatile aldehydes from the atmosphere can diffuse into plant tissues and be converted into other compounds. plos.org The acetyl moiety in resulting esters was found to derive from endogenous acetyl-CoA, while the alkyl chain originated from the supplied labeled aldehyde. plos.org These findings underscore the dynamic nature of GLV metabolism and the potential for intercellular and even inter-plant communication and metabolic exchange.

Role as a Tracer in Studying Plant-Insect Interactions and Chemical Ecology

Cis-3-Hexen-1-ol is a key semiochemical in plant-insect interactions, acting as an attractant for many predatory insects. wikipedia.org It is released by plants upon damage and serves as a reliable cue for herbivores and their natural enemies. oup.com

The use of this compound as a tracer can provide definitive evidence of its role in these interactions. For instance, by applying the deuterated compound to a plant, researchers can track its emission and subsequent perception by insects. This can help to quantify the amount of the compound required to elicit a behavioral response and to understand how it is processed by the insect's olfactory system. Furthermore, it can be used to study how plants respond to this signal, such as by inducing their own defenses. oup.comnih.gov For example, exposure to GLVs can prime plants to produce jasmonic acid and other defense-related compounds more rapidly upon attack. oup.com

Environmental Chemistry and Atmospheric Fate Studies

Tracking Atmospheric Degradation and Transformation Mechanisms

The atmospheric journey of cis-3-Hexen-1-ol (B126655), a prominent green leaf volatile (GLV), is characterized by rapid degradation and transformation processes. The use of cis-3-Hexen-1-ol-D5 as a tracer is instrumental in elucidating these complex mechanisms, enabling more accurate measurements of reaction kinetics and product formation.

Vapor-phase cis-3-hexen-1-ol is primarily degraded in the atmosphere through reactions with photochemically-produced hydroxyl (OH) radicals, nitrate (B79036) radicals (NO3), and ozone (O3). nih.gov The dominant chemical removal pathway for such unsaturated esters is atmospheric oxidation initiated by OH radicals. nih.gov During the daytime, reactions with OH radicals are the principal sink, while at night, reactions with nitrate radicals become a major fate process. nih.govbioline.org.br

The estimated atmospheric half-lives for cis-3-hexen-1-ol with these key oxidants are summarized in the table below. These values, obtained from studies of the non-deuterated compound, are the context in which this compound would be used to refine and validate kinetic models.

Table 1: Estimated Atmospheric Half-lives of cis-3-Hexen-1-ol with Major Oxidants

OxidantEstimated Half-life
OH radicals3.6 hours nih.gov
O3 (Ozone)7.5 hours nih.gov
NO3 radicals2.1 hours nih.gov

This table presents data for the non-deuterated compound, cis-3-Hexen-1-ol, as a proxy for the studies in which the D5 variant would be used as a tracer.

The atmospheric oxidation of cis-3-Hexen-1-ol is a significant pathway to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. scilit.netsemanticscholar.orgnih.gov Cis-3-hexen-1-ol has been identified as a more efficient SOA precursor compared to other green leaf volatiles like cis-3-hexenylacetate. scilit.netsemanticscholar.org This is attributed to the high reactivity of its first-generation oxidation product, 3-hydroxypropanal, which can undergo further reactions to form higher molecular weight oligomers that constitute SOA. scilit.netsemanticscholar.org

Studies have shown that the ozonolysis of cis-3-hexen-1-ol leads to the formation of low-volatility, higher molecular weight compounds, including oligomers and ester-type linkages, which contribute to SOA mass. nih.gov The use of this compound in these chamber studies would allow for the precise tracking of reaction pathways and the quantification of SOA yields from its degradation byproducts.

Ozonolysis and Reaction with Atmospheric Oxidants (OH radicals, NO3 radicals, O3 molecules)

Source Apportionment of Biogenic Volatile Organic Compound (BVOC) Emissions

Distinguishing between natural and human-made sources of volatile organic compounds is a critical challenge in atmospheric science. Deuterated standards like this compound are invaluable tools for the source apportionment of BVOCs.

Cis-3-hexen-1-ol is a classic example of a biogenic volatile organic compound, emitted by plants upon damage or stress. acs.org In complex atmospheric environments where both biogenic and anthropogenic VOCs are present, deuterated analogs serve as tracers to identify and quantify the contribution of specific biogenic sources. By introducing a known amount of this compound into a system, researchers can track its dispersion and reaction, helping to differentiate its biogenic signature from that of industrial or traffic-related pollutants. This method is crucial for developing accurate emissions inventories and effective air quality management strategies. The use of deuterated surrogates, such as deuterated monoterpenes, has been shown to be effective in tracing losses in dynamic chamber systems used for measuring BVOC emissions. researchgate.netresearchgate.net

Atmospheric transport models are essential for predicting the distribution and environmental impact of BVOCs. These models rely on accurate input data for emission rates and atmospheric lifetimes. The application of this compound in field studies and chamber experiments provides high-fidelity data for the validation and refinement of these models. By tracing the movement and deposition of the deuterated compound, scientists can better understand the atmospheric transport of green leaf volatiles and their subsequent deposition to terrestrial and aquatic ecosystems. nih.govicm.edu.pl

Using Deuterated Analogs to Distinguish Anthropogenic vs. Biogenic Sources

Soil and Water Environmental Fate Studies (e.g., Biodegradation, Volatilization, Mobility)

The environmental fate of cis-3-Hexen-1-ol extends beyond the atmosphere to soil and water systems. Based on its physicochemical properties, cis-3-hexen-1-ol is expected to have very high mobility in soil. nih.gov However, its tendency to volatilize from moist and dry soil surfaces is an important fate process that can limit its leaching into groundwater. nih.gov

Biodegradation is another key process in the environmental fate of cis-3-hexen-1-ol in both soil and water. nih.gov Studies have indicated that it is readily biodegradable, with significant removal observed in a matter of weeks. nih.gov In aquatic environments, volatilization from water surfaces is also expected to be a significant fate process. nih.gov The use of this compound in controlled laboratory and field experiments would enable a more precise quantification of these processes—biodegradation rates, volatilization fluxes, and mobility in soil and water—by providing a clear and quantifiable marker that is distinct from the naturally occurring background of the non-deuterated compound.

Table 2: Estimated Environmental Fate Properties of cis-3-Hexen-1-ol

PropertyValue/Expectation
Soil Mobility (Koc)12 (Estimated, Very High) nih.gov
Volatilization from moist soilExpected to be an important fate process nih.gov
BiodegradationImportant environmental fate process in soil and water (87% of Theoretical BOD in 4 weeks) nih.gov
Volatilization half-life (model river)2.5 days (Estimated) nih.gov
Volatilization half-life (model lake)21 days (Estimated) nih.gov
Bioconcentration Factor (BCF)5 (Estimated, Low Potential) nih.gov

This table presents data for the non-deuterated compound, cis-3-Hexen-1-ol, as a proxy for the studies in which the D5 variant would be used as a tracer.

Advanced Spectroscopic and Computational Research

Deuterium (B1214612) NMR Spectroscopy for Elucidating Molecular Dynamics and Conformations

Deuterium (²H) NMR spectroscopy is a powerful tool for investigating the molecular dynamics and structure of molecules like cis-3-Hexen-1-ol-D5. By replacing hydrogen with deuterium, researchers can probe specific sites within the molecule.

Deuterium NMR is instrumental in characterizing hydrogen bonding and other intermolecular forces. acs.org In studies of deuterated alcohols, ²H NMR can reveal details about the mobility of different parts of the molecule. nih.gov For instance, while the hydroxyl group might be relatively immobile due to hydrogen bonding, the deuterated alkyl chain can exhibit significant mobility. nih.gov The analysis of ²H NMR line shapes and spin-lattice relaxation anisotropy provides a detailed picture of molecular reorientation mechanisms in solids. nih.gov These techniques can distinguish between different motional regimes, such as jump rotations at lower temperatures and free diffusion at higher temperatures. nih.gov Furthermore, low-temperature NMR experiments on solutions containing deuterated acids and bases allow for the direct observation of H/D isotope effects on the chemical shifts of atoms involved in hydrogen bonds. acs.org This provides valuable information on the geometry and dynamics of these interactions. acs.org

A common technique in ¹H NMR to identify the peak corresponding to a hydroxyl (-OH) group is to add a few drops of deuterium oxide (D₂O) to the sample. libretexts.org The hydrogen on the -OH group is acidic and will exchange with deuterium from D₂O, forming an -OD group. libretexts.org Since deuterium does not resonate in the same frequency range as protons in ¹H NMR, the original -OH peak disappears from the spectrum, confirming its identity. libretexts.org

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different components in a mixture based on their diffusion coefficients. d-nb.info Using deuterated probes like this compound can offer advantages in complex biological or chemical mixtures. nih.govdtic.mil The diffusion rate of a molecule is influenced by its size, shape, and interactions with the surrounding medium. nih.gov

In a typical DOSY experiment, a series of NMR spectra are recorded with varying magnetic field gradient strengths, causing the signal intensity to decay at a rate proportional to the molecule's diffusion coefficient. nih.gov This allows for the "virtual separation" of components in a mixture without physical separation. rsc.org The use of deuterated solvents is standard in DOSY to avoid overwhelming signals from the solvent. dtic.mil For accurate DOSY measurements, temperature stability is crucial, as temperature gradients can cause convection currents and distort the diffusion data. dtic.mil While spinning the sample can reduce convection, it may introduce other interferences. dtic.mil

Characterization of Hydrogen Bonding and Intermolecular Interactions

Mass Spectrometry-Based Omics Approaches Utilizing D5-Labeling

Stable isotope labeling, including the use of D5-labeled compounds, is a cornerstone of modern "omics" research, such as metabolomics, proteomics, and lipidomics. nih.govalliedmarketresearch.comsymeres.com These methods leverage mass spectrometry to track and quantify molecules in complex biological systems.

In metabolomics, stable isotope-labeled compounds like this compound serve as internal standards for accurate quantification or as tracers to follow metabolic pathways. chromservis.eu Isotopic labeling helps distinguish true metabolites from experimental noise and allows for the determination of absolute concentrations of endogenous metabolites. chromservis.eu

Fluxomics, a related field, measures the rates of metabolic reactions (fluxes). frontiersin.orgnih.gov By introducing a labeled substrate into a biological system, researchers can trace the path of the isotope through various metabolic pathways. nih.govfrontiersin.org This provides a dynamic view of metabolism that cannot be obtained from concentration measurements alone. chromservis.eu For example, tracking the fate of labeled precursors can reveal the activity of specific enzymes and the contribution of different pathways to the production of a particular metabolite. nih.govoapen.org This approach is invaluable for understanding how metabolic networks are regulated in health and disease. chromservis.euresearchgate.net

TechniqueApplication with this compoundInformation Gained
MetabolomicsInternal standard for quantificationAccurate concentration of unlabeled cis-3-Hexen-1-ol (B126655)
FluxomicsTracer for metabolic pathwaysRates of production and consumption, pathway activity

Stable isotope labeling is a fundamental technique in mass spectrometry-based lipidomics for studying the dynamics of lipid metabolism, including biosynthesis, transport, and degradation. nih.gov In these studies, a stable isotope like deuterium (²H) or carbon-13 (¹³C) is incorporated into a precursor molecule. nih.gov This labeled precursor is then metabolized by a biological system, allowing the resulting labeled metabolites to be traced. nih.gov This approach provides more than just quantitative values; it reveals the metabolic fate of the precursor. nih.gov

While both ¹³C and deuterium are common labels, ¹³C is often preferred because deuterium labels can sometimes be exchanged in protic solutions or lost during certain metabolic reactions like fatty acid desaturation. nih.gov However, deuterated compounds remain widely used. The application of isotope labeling in lipidomics can be challenging because the mass shift from the label may not be sufficient to clearly distinguish the labeled lipid from the vast number of other endogenous lipids that fall within a similar mass range. researchgate.net High-resolution analytical tools are therefore essential for the successful implementation of these techniques. jove.com

Omics FieldUse of Stable Isotope LabelingKey Challenge
ProteomicsQuantification of protein expression and turnoverAchieving complete labeling for accurate quantification
LipidomicsTracing lipid metabolism and dynamics. nih.govDifferentiating labeled lipids from endogenous ones. researchgate.net

Metabolomics and Fluxomics Studies in Biological Systems

Computational Chemistry and Molecular Modeling of Deuterated cis-3-Hexen-1-ol

Computational chemistry, particularly methods like Density Functional Theory (DFT), provides theoretical insights that complement experimental findings. DFT calculations can be used to predict molecular structures, vibrational frequencies, and reaction energetics. acs.orgnih.gov For deuterated compounds like this compound, these calculations can help in understanding the kinetic isotope effect, where the difference in mass between hydrogen and deuterium can lead to different reaction rates.

For instance, theoretical studies have been conducted on the gas-phase reactions of related unsaturated alcohols, like trans-3-hexen-1-ol, with ozone, characterizing intermediates and transition states to calculate reaction rate constants. researchgate.net Such computational approaches can also explore the adsorption and reaction of molecules on catalyst surfaces, as demonstrated in studies of the semi-hydrogenation of alkynes. nih.gov By modeling the system, researchers can investigate reaction mechanisms at a molecular level, providing a deeper understanding of the factors controlling reactivity and selectivity. nih.gov

Quantum Chemical Calculations of Isotopic Effects on Vibrational Frequencies and Energetics

Quantum chemical calculations are instrumental in predicting and understanding the molecular properties of isotopically substituted molecules like this compound. The substitution of hydrogen with its heavier isotope, deuterium, induces notable changes in the molecule's vibrational frequencies and energetics due to the mass difference.

The primary effect of isotopic substitution is on the vibrational frequencies of the molecule. According to the principles of vibrational spectroscopy, the frequency of a bond's vibration is inversely proportional to the square root of the reduced mass of the atoms involved. When a hydrogen atom (mass ≈ 1 amu) is replaced by a deuterium atom (mass ≈ 2 amu), the reduced mass of the corresponding bond (e.g., C-D, O-D) increases significantly. This leads to a predictable decrease in the vibrational frequency of that bond. For instance, the stretching frequency of a typical O-H bond is observed around 3600 cm⁻¹, while the corresponding O-D bond's frequency is lowered to approximately 2600 cm⁻¹. msu.edu Similarly, C-H stretching vibrations, typically found near 3000 cm⁻¹, are shifted to lower wavenumbers upon deuteration. msu.edu

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate these vibrational spectra. rsc.org For this compound, calculations would predict a complex spectrum with shifts corresponding to the specific locations of the five deuterium atoms. Isotopic substitution is a powerful tool for unraveling complex spectra where vibrational modes from different groups may overlap, as seen in studies of deuterated ethanol. mdpi.com

The table below illustrates the theoretically expected shifts in vibrational frequencies for a hypothetical this compound molecule compared to its non-deuterated counterpart, cis-3-Hexen-1-ol. The exact positions of the five deuterium atoms would determine the precise shifts observed.

Vibrational ModeTypical Frequency Range (C-H) (cm⁻¹)Expected Frequency Range (C-D) (cm⁻¹)
sp³ C-H Stretch2850-2960~2100-2200
sp² C-H Stretch3000-3100~2200-2300
O-H Stretch~3600 (free), 3200-3500 (H-bonded)~2600 (free), ~2400-2600 (D-bonded)
C-H Bend1350-1480~950-1050

From an energetic standpoint, isotopic substitution also has subtle but important consequences. Quantum mechanical theory indicates that bonds involving heavier isotopes are slightly stronger. britannica.com This is related to the concept of zero-point vibrational energy (ZPVE), which is the lowest possible energy a quantum mechanical system may have. Due to their lower vibrational frequencies, molecules with heavier isotopes have lower ZPVE. This difference in ZPVE leads to a higher bond dissociation energy for the deuterated bond. These energetic differences can influence the kinetics of chemical reactions, with C-H bonds typically breaking faster than the stronger C-D bonds—a phenomenon known as the kinetic isotope effect. britannica.com The substitution of deuterium for hydrogen can slow a reaction rate significantly. britannica.com

Emerging Research Directions and Methodological Innovations

Integration of cis-3-Hexen-1-ol-D5 with Advanced Analytical Platforms

The unique isotopic signature of this compound makes it an invaluable tool in analytical chemistry, particularly when coupled with advanced instrumentation. Its use as an internal standard is crucial for accurate quantification in complex matrices. researchgate.netresearchgate.net

Hyphenated Techniques Beyond GC-MS (e.g., GC-GC-MS, LC-IMS-MS)

While Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for analyzing volatile compounds like cis-3-Hexen-1-ol (B126655), more advanced hyphenated methods are providing deeper insights. filab.frthermofisher.com Comprehensive two-dimensional gas chromatography (GCxGC-MS) offers enhanced separation of complex volatile mixtures, which is critical in applications like metabolomics and environmental analysis. measurlabs.com

Liquid chromatography-ion mobility spectrometry-mass spectrometry (LC-IMS-MS) is another powerful platform. nih.gov It separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation to traditional LC-MS. nih.gov This technique is particularly advantageous for separating isomeric and isotopically labeled molecules. nih.govresearchgate.net The integration of IMS can help to resolve co-eluting compounds that would otherwise interfere with accurate quantification, a common challenge in complex biological samples. nih.govresearchgate.net For instance, research on steroid isomers has demonstrated the capability of LC-IMS-MS to separate and identify closely related structures, a principle directly applicable to studies involving deuterated standards like this compound. nih.gov

Analytical TechniquePrincipleApplication for this compound
GC-GC-MS Two-dimensional gas chromatography coupled with mass spectrometry for enhanced separation of volatile compounds. measurlabs.comResolving complex mixtures containing this compound from its non-deuterated counterpart and other matrix components.
LC-IMS-MS Liquid chromatography combined with ion mobility and mass spectrometry for multi-dimensional separation based on retention time, ion mobility, and mass-to-charge ratio. nih.govAccurate quantification and identification in complex biological matrices by separating it from isomers and isobars. nih.govresearchgate.net

Real-time Monitoring of this compound in Dynamic Systems

The real-time monitoring of volatile organic compounds (VOCs), including green leaf volatiles (GLVs) like cis-3-Hexen-1-ol, is crucial for understanding dynamic biological and environmental processes. nih.govresearchgate.net Techniques such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) allow for the online measurement of VOC emissions from plants under various stimuli, such as herbivore feeding. nih.govresearchgate.net

The use of deuterated standards like this compound in such studies is critical for calibrating the instrument response and accurately quantifying the flux of the endogenous, non-deuterated compound. For example, in studies of plant-insect interactions, researchers can introduce a known amount of this compound to quantify the emission of natural cis-3-Hexen-1-ol from a damaged leaf in real-time. oup.com This approach helps to overcome challenges related to the "stickiness" of semi-volatile compounds and temperature-dependent adsorption/desorption from surfaces, which can affect the accuracy of real-time measurements. researchgate.net Gas sensors are also being developed for the real-time detection of specific GLVs, which could be adapted for monitoring systems involving deuterated analogues. utah.edu

Novel Applications in Materials Science and Biosensing

The unique properties of deuterated compounds are leading to their increasing use in materials science and the development of novel biosensors. acs.orgresearchgate.net

In materials science, the substitution of hydrogen with deuterium (B1214612) can alter the physical and chemical properties of materials. rsc.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to enhanced stability in organic materials. scielo.org.mx This has been exploited in organic light-emitting diodes (OLEDs) and other electronic materials to improve their longevity and performance. acs.orggoogle.com While direct applications of this compound in this area are still emerging, the principles of using deuteration to enhance material properties are well-established. acs.orgrsc.org Deuterated compounds, including deuterated polystyrene, are also used in the fabrication of materials for specialized applications like nuclear fusion research. researchgate.net

In the field of biosensing, deuterated compounds are being explored as metabolic probes. Raman-Deuterium Stable Isotope Probing (DSIP) is a technique that uses the incorporation of deuterium from heavy water (D₂O) into biomolecules to monitor metabolic activity. biorxiv.org The appearance of C-D bonds creates a unique signal in the Raman spectrum, allowing for the sensitive detection of metabolic processes in living cells and microorganisms. biorxiv.org This approach could be extended to use specific deuterated substrates like this compound to trace the metabolic fate of this compound in various biological systems.

Research AreaApplication of Deuterated Compounds (including potential for this compound)Key Findings/Potential Benefits
Materials Science Enhancing the stability and performance of organic electronic materials (e.g., OLEDs). acs.orgscielo.org.mxIncreased material lifetime and efficiency due to the stronger C-D bond compared to the C-H bond. rsc.orgscielo.org.mx
Biosensing Probing metabolic activity in cells and microorganisms using techniques like Raman-DSIP. biorxiv.orgProvides a non-invasive way to track metabolic pathways and assess the effects of various stimuli or antimicrobial agents. biorxiv.org

Advancements in Large-Scale Production of Deuterated Compounds for Research

The growing demand for deuterated compounds in various research fields, from pharmaceuticals to materials science, has spurred advancements in their large-scale production. nih.govmarketgrowthreports.com Historically, the synthesis of deuterated molecules has been a costly and complex process, often limiting their accessibility for widespread research. scielo.org.mx

Recent developments have focused on creating more efficient and cost-effective deuteration methods. researchgate.net These include the development of novel catalysts and synthetic routes that allow for site-selective deuterium incorporation. researchgate.net For example, methods for the deoxygenative deuteration of aldehydes have been developed to produce compounds with -CD₃ groups. researchgate.net The synthesis of cis-3-Hexen-1-ol itself can be achieved through various chemical routes, and the introduction of deuterium can be accomplished through methods like the partial deuteration of precursors using catalysts like Lindlar's catalyst. imreblank.chgoogle.com

Facilities like the National Deuteration Facility (NDF) at ANSTO specialize in producing deuterated molecules using both chemical and biological methods (biodeuteration). ansto.gov.auansto.gov.au Biodeuteration involves growing microorganisms in heavy water, which then incorporate deuterium into the biomolecules they produce. ansto.gov.au These advancements are making a wider range of deuterated compounds, including those relevant to cis-3-Hexen-1-ol, more readily available to the scientific community, thereby fostering further research and innovation. marketgrowthreports.comglobalgrowthinsights.com The market for deuterated compounds is expanding, with projections indicating significant growth, driven by their increasing applications in pharmaceuticals and analytical sciences. marketgrowthreports.comglobalgrowthinsights.com

Q & A

Q. What validated methods ensure high isotopic purity during the synthesis of cis-3-Hexen-1-ol-D5?

  • Methodological Answer : Synthesis typically involves catalytic deuteration of the non-deuterated precursor using deuterium gas or deuterated reagents (e.g., D₂O). Key steps include:
  • Reaction Optimization : Control reaction temperature (e.g., 25–50°C) and pressure to minimize side products .

  • Purification : Use fractional distillation or preparative chromatography to isolate the deuterated compound. Confirm purity via GC-MS with deuterium-specific retention indices .

  • Isotopic Validation : Employ 1H^1H-NMR to quantify residual protons and high-resolution mass spectrometry (HRMS) to verify D5 incorporation (e.g., m/z shift of +5 compared to the non-deuterated form) .

    • Data Table :
TechniquePurposeDetection LimitKey Metric
GC-MSPurity assessment0.1% impurityRetention time shift
1H^1H-NMRResidual proton detection0.5 mol%Integration ratio (H:D)
HRMSIsotopic confirmation1 ppm mass accuracym/z +5.0324 (D5)

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Design accelerated stability studies using:
  • Temperature Gradients : Store samples at -20°C, 4°C, and 25°C for 1–6 months.
  • Analytical Checks : Monitor deuterium loss via biweekly LC-MS/MS and 2H^2H-NMR .
  • Control Variables : Use inert atmospheres (argon) and amber vials to prevent oxidation/light degradation .
    Report degradation kinetics (e.g., Arrhenius plots) to predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve discrepancies in deuterium abundance measurements across analytical platforms (e.g., NMR vs. MS)?

  • Methodological Answer : Contradictions often arise from instrumental biases:
  • NMR Limitations : Signal overlap or incomplete relaxation times may underestimate D/H ratios. Use inverse-gated decoupling and extended relaxation delays .
  • MS Artifacts : In-source fragmentation or ionization efficiency differences require calibration with deuterated internal standards (e.g., D5 vs. D7 analogs) .
  • Cross-Validation : Apply orthogonal methods (e.g., isotope ratio MS) and statistical tools (ANOVA) to reconcile data .

Q. What experimental controls are critical when studying isotopic effects in reactions involving this compound?

  • Methodological Answer : Include:
  • Isotopologue Controls : Use non-deuterated and fully deuterated (D10) analogs to isolate kinetic isotope effects (KIEs) .
  • Blank Reactions : Verify solvent/system inertness by omitting the catalyst.
  • Replicate Sampling : Collect triplicate data at each timepoint to assess reproducibility .
    For enzyme studies, confirm protein deuteration via peptide mapping to rule out confounding isotopic labeling .

Q. How to design a longitudinal study assessing environmental degradation of this compound in soil/water systems?

  • Methodological Answer :
  • Microcosm Setup : Simulate natural conditions (pH, temperature, microbial activity) with spiked samples (1–100 ppm).
  • Analytical Workflow : Extract compounds via solid-phase microextraction (SPME) and quantify degradation products (e.g., hexenoic acid-D5) using GC×GC-TOFMS .
  • Data Modeling : Use first-order kinetics to estimate half-lives and multivariate analysis to identify key degradation drivers (e.g., oxygen availability) .

Key Considerations for Research Design

  • Literature Review : Prioritize studies on analogous deuterated volatiles (e.g., cis-3-hexenyl acetate-D5) to infer synthetic and analytical protocols .
  • Ethical Reporting : Disclose all synthetic yields, purity thresholds, and instrument parameters to ensure reproducibility .
  • Contradiction Management : Use triangulation (multiple data sources/methods) to validate unexpected results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.